5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime
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Description
5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
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Biological Activity
The compound 5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime (CAS Number: 477888-15-6) is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C25H23ClN4O3
- Molecular Weight : 462.93 g/mol
Structural Features
The compound features a pyridine ring, an imidazole moiety, and a hydroxyl group, which are known to contribute to its biological activity. The presence of the oxime functional group is significant for its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that derivatives of pyridine and imidazole possess activity against various bacterial strains. For instance, a related compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The imidazole and pyridine derivatives are often investigated for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. A related study found that similar oxime derivatives exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds containing oxime groups are known to interact with various enzymes, including those involved in metabolic pathways. For example, studies have shown that oximes can act as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxime derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive bacteria .
- Anticancer Activity : Research published in Cancer Letters demonstrated that pyridine derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of substituents on the pyridine ring in enhancing anticancer activity .
- Enzyme Interaction Study : A recent investigation into enzyme inhibitors found that certain oxime derivatives could effectively inhibit enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development .
The biological activity of this compound may involve several mechanisms:
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription.
- Enzyme Inhibition : The oxime group may facilitate binding to target enzymes, altering their activity.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that such compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Properties
IUPAC Name |
3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c26-21-8-4-7-19(11-21)16-33-29-13-20-15-30(10-9-22-14-27-17-28-22)25(32)23(24(20)31)12-18-5-2-1-3-6-18/h1-8,11,13-15,17,31H,9-10,12,16H2,(H,27,28)/b29-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACXGFGEQTYSZ-VFLNYLIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CN=CN3)C=NOCC4=CC(=CC=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CN=CN3)/C=N/OCC4=CC(=CC=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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